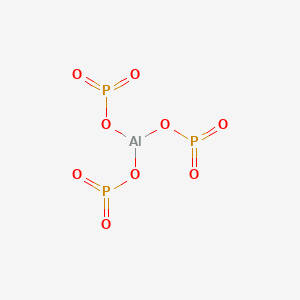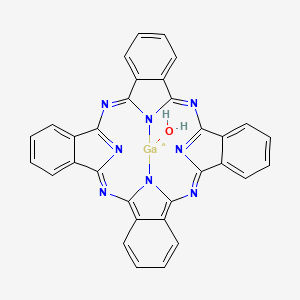
Aluminium metaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium metaphosphate, with the chemical formula Al(PO3)3, is an inorganic compound known for its unique properties and applications. It is a white crystalline solid that is easily soluble in water, forming an acidic solution. This compound is widely used in various industrial and scientific applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Aluminum metaphosphate, also known as MFCD00075314, is primarily used in the manufacturing industry rather than in biological systems. Its primary targets are therefore materials such as glazes, enamels, and glasses .
Mode of Action
The compound interacts with these materials by serving as a constituent in their formation. It contributes to the properties of these materials, such as their hardness, durability, and resistance to heat .
Result of Action
When used in the production of glazes, enamels, and glasses, Aluminum metaphosphate contributes to the final product’s properties. For example, it can enhance the product’s resistance to heat, making it suitable for use in high-temperature environments . It is also used as a high-temperature insulating cement .
Action Environment
The efficacy and stability of Aluminum metaphosphate are influenced by various environmental factors. For instance, the compound’s effectiveness as a constituent in glazes, enamels, and glasses can be affected by the temperature and pressure conditions during the manufacturing process. The compound is also used as molecular sieves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium metaphosphate can be synthesized through the reaction of phosphoric acid with aluminium salts such as aluminium chloride or aluminium hydroxide. The reaction typically involves mixing the reactants in an aqueous solution, followed by evaporation and heating to obtain the final product . The reaction equation is as follows: [ 3H_3PO_4 + AlCl_3 \rightarrow Al(H_2PO_4)_3 + 3HCl ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium oxide or hydroxide with metaphosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of a uniform product. The mixture is then heated to induce the reaction and obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Aluminium metaphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium phosphate.
Reduction: It can be reduced under specific conditions to form different aluminium compounds.
Substitution: It can react with alkalis to form aluminium phosphate salts.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkalis, acids, and other metal salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include aluminium phosphate, potassium dihydrogen phosphate, and other aluminium compounds .
Scientific Research Applications
Aluminium metaphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.
Biology: It is used in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals and as an adjuvant in vaccines.
Industry: It is used in the production of optical glass, ceramics, and as a binder in refractory materials.
Comparison with Similar Compounds
Aluminium phosphate (AlPO4): Used in dental cements, metal coatings, and as a catalyst.
Aluminium hydroxide (Al(OH)3): Used as an antacid and in water purification.
Aluminium chloride (AlCl3): Used in the production of aluminium metal and as a catalyst in organic synthesis.
Uniqueness of Aluminium Metaphosphate: this compound is unique due to its high solubility in water, acidic nature, and its ability to form stable complexes with other compounds. Its versatility in various applications, from industrial to medical, sets it apart from other aluminium compounds .
Properties
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(=O)O[Al](OP(=O)=O)OP(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)






